molecular formula C17H33NO2 B12708107 2H-Azepin-2-one, hexahydro-1-(4-(heptyloxy)butyl)- CAS No. 112832-99-2

2H-Azepin-2-one, hexahydro-1-(4-(heptyloxy)butyl)-

Cat. No.: B12708107
CAS No.: 112832-99-2
M. Wt: 283.4 g/mol
InChI Key: RGXYETTVSYYCIZ-UHFFFAOYSA-N
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Description

2H-Azepin-2-one, hexahydro-1-(4-(heptyloxy)butyl)- is a chemical compound belonging to the azepinone family. Azepinones are seven-membered lactams, which are cyclic amides. This compound is characterized by its hexahydro structure, indicating that it is fully saturated, and the presence of a heptyloxybutyl side chain. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Azepin-2-one, hexahydro-1-(4-(heptyloxy)butyl)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amine and a carboxylic acid derivative, the compound can be synthesized through a series of condensation and cyclization reactions. The reaction conditions typically involve the use of solvents like dichloromethane or toluene and catalysts such as trifluoroacetic acid or sulfuric acid .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2H-Azepin-2-one, hexahydro-1-(4-(heptyloxy)butyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2H-Azepin-2-one, hexahydro-1-(4-(heptyloxy)butyl)- has several applications in scientific research:

Mechanism of Action

The mechanism by which 2H-Azepin-2-one, hexahydro-1-(4-(heptyloxy)butyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Azepin-2-one, hexahydro-1-(4-(heptyloxy)butyl)- is unique due to its specific side chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other azepinone derivatives may not be suitable .

Properties

CAS No.

112832-99-2

Molecular Formula

C17H33NO2

Molecular Weight

283.4 g/mol

IUPAC Name

1-(4-heptoxybutyl)azepan-2-one

InChI

InChI=1S/C17H33NO2/c1-2-3-4-5-10-15-20-16-11-9-14-18-13-8-6-7-12-17(18)19/h2-16H2,1H3

InChI Key

RGXYETTVSYYCIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOCCCCN1CCCCCC1=O

Origin of Product

United States

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